3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide
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Description
3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Properties for Zinc(II) Detection
Compounds analogous to "3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide" have been synthesized and studied for their fluorescent properties, particularly in the detection of zinc(II) ions. For instance, analogues of Zinquin, a specific fluorophore for zinc(II), have been synthesized, demonstrating bathochromic shifts in their ultraviolet/visible spectra upon addition of zinc(II) to solutions. These compounds, while weakly or non-fluorescent in solution, form fluorescent complexes with zinc(II), highlighting their potential in biochemical assays and imaging applications where zinc ion detection is crucial (Kimber et al., 2003).
Copper-Catalyzed Radical Aminocyclization
The utility of compounds within the same family for facilitating copper-catalyzed radical-promoted aminocyclization of acrylamides has been demonstrated. This process enables the construction of isoquinoline-1,3-diones in moderate to good yields using N-fluorobenzenesulfonimide (NFSI) as the amination reagent. The reaction, supported by DFT calculations, proceeds through a sequential radical addition and cyclization pathway, showcasing the compound's role in synthesizing complex molecular architectures (Xiao-Feng Xia et al., 2016).
Asymmetric Synthesis
The asymmetric synthesis of enantiomerically pure compounds, such as 3'-fluorothalidomide, illustrates the compound's application in achieving enantioselectivity in chemical synthesis. Through enantiodivergent electrophilic fluorination, utilizing cinchona alkaloids and NFSI, this methodology provides access to mirror image forms of therapeutically relevant compounds, underscoring the importance of such fluorinated compounds in medicinal chemistry (Yamamoto et al., 2011).
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-13(2)20(24)23-10-4-5-14-6-7-15(11-18(14)23)22-28(25,26)16-8-9-19(27-3)17(21)12-16/h6-9,11-13,22H,4-5,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWXZGKKLAMCRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide |
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